FDL169 is a novel, orally bioavailable small molecule investigated as a potential therapeutic agent for cystic fibrosis (CF) [, , ]. It belongs to the class of compounds known as CFTR correctors [, , ]. These correctors aim to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with CF [, ]. Specifically, FDL169 targets the most common CFTR mutation, F508del, which leads to misfolding and premature degradation of the CFTR protein [, , ].
2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide, also known as FDL169, is a small molecule drug developed by Flatley Discovery Lab. This compound has shown potential in restoring the function of the defective cystic fibrosis transmembrane conductance regulator protein, which is crucial for chloride ion transport in epithelial cells. The chemical formula for FDL169 is and it has a molecular weight of 463.49 g/mol.
FDL169 belongs to the class of phthalazinone derivatives, which are recognized for their biological activities, particularly as cystic fibrosis transmembrane conductance regulator correctors. This classification is significant due to its implications in drug development for cystic fibrosis and related disorders .
The synthesis of FDL169 involves several organic reactions that lead to the formation of its complex structure. The primary steps include:
The reactions are typically conducted in organic solvents such as ethanol or dimethyl sulfoxide under controlled temperatures and pressures to optimize yield and purity. The synthetic route is designed to be scalable for industrial production while maintaining stringent quality control measures .
FDL169 features a complex molecular structure characterized by multiple rings and functional groups. Its structural representation includes:
FDL169 can undergo various chemical reactions typical for compounds with multiple functional groups, including:
The reaction conditions are crucial for maintaining product integrity, often requiring specific pH levels and temperature controls to prevent degradation or unwanted side reactions .
FDL169 acts primarily as a corrector of defective cystic fibrosis transmembrane conductance regulator proteins. Its mechanism involves:
Research indicates that FDL169 can significantly improve chloride ion transport in cell models representing cystic fibrosis patients with specific mutations in the cystic fibrosis transmembrane conductance regulator gene .
FDL169 appears as a solid compound at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structural integrity during synthesis .
FDL169 has promising applications in various scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: